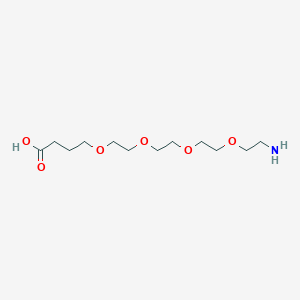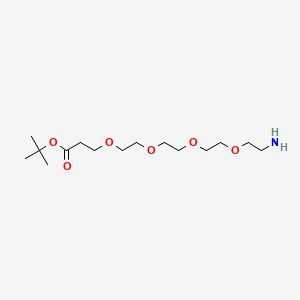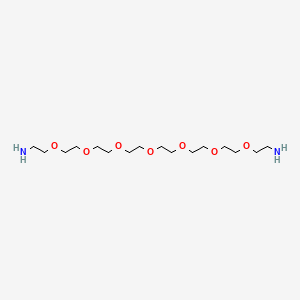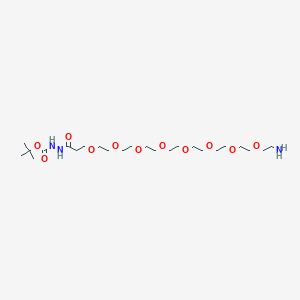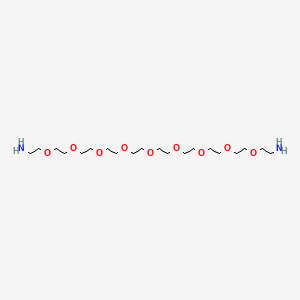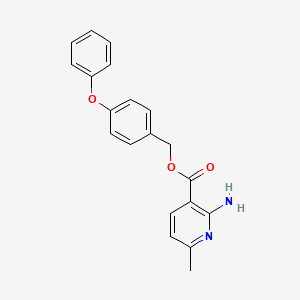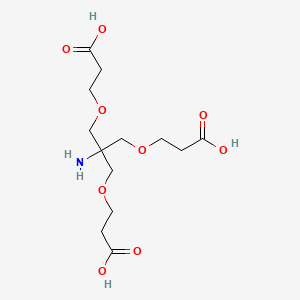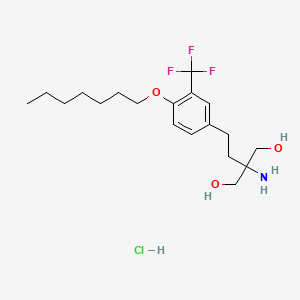
APS-2-79
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
APS-2-79 finds applications across multiple scientific domains:
Chemistry: Researchers study its interactions with kinases and other cellular components.
Biology: this compound aids in understanding signal transduction pathways and cellular responses.
Medicine: Investigations explore its potential as a therapeutic agent, especially in cancer treatment.
Industry: Although not widely used yet, this compound may have future applications in drug development.
作用機序
APS-2-79は、KSR2-MEK1複合体内のKSR2に結合することで効果を発揮します。 KSRを不活性な状態に安定化させることで、RAFの結合とそれに続くMEKの活性化を防ぎ、Ras-MAPKシグナル伝達を効果的に遮断します .
生化学分析
Biochemical Properties
APS-2-79 plays a crucial role in biochemical reactions by interacting with specific enzymes and proteins. It binds competitively to the KSR2-MEK1 complex, inhibiting ATP biotin binding with an IC50 of 120 nM . By stabilizing the inactive state of KSR, this compound prevents the binding of RAF and the subsequent activation of MEK, thereby blocking the Ras-MAPK signaling pathway . This interaction is significant as it antagonizes oncogenic Ras signaling, which is a key driver in many cancers .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It suppresses KSR-stimulated MEK and ERK phosphorylation in 293H cells . Additionally, this compound enhances the efficacy of clinical MEK inhibitors, such as trametinib, within cancer cell lines containing K-Ras mutations . This compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the Ras-MAPK pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and enzyme inhibition. This compound binds directly to KSR2 within the KSR2-MEK1 complex, stabilizing the inactive state of KSR and preventing RAF-mediated MEK phosphorylation . This action antagonizes oncogenic Ras signaling by inhibiting the conformational changes required for the activation of KSR-bound MEK . This compound also increases the potency of MEK inhibitors by releasing negative feedback signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is stable when stored at -20°C for up to three years in powder form and up to one year in solution form . This compound’s long-term effects on cellular function have been observed in in vitro studies, where it consistently suppresses KSR-stimulated MEK and ERK phosphorylation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific dosage thresholds and toxic effects are not extensively documented, it is known that this compound enhances the efficacy of MEK inhibitors in Ras-mutant cell lines .
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the Ras-MAPK signaling pathway. It interacts with enzymes such as KSR2 and MEK1, modulating their activity and influencing metabolic flux . By stabilizing the inactive state of KSR, this compound affects the levels of metabolites involved in the Ras-MAPK pathway .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. It binds to the KSR2-MEK1 complex, affecting its localization and accumulation . This interaction ensures that this compound effectively modulates the Ras-MAPK signaling pathway .
Subcellular Localization
This compound’s subcellular localization is primarily within the KSR2-MEK1 complex. This localization is crucial for its activity, as it allows this compound to stabilize the inactive state of KSR and inhibit RAF-mediated MEK phosphorylation . The compound’s targeting signals and post-translational modifications direct it to specific compartments, ensuring its effective function .
準備方法
合成経路:: APS-2-79の合成経路には、目的の化合物を得るための特定の化学反応が含まれます。残念ながら、詳細な合成経路は一般公開されていません。カスタム合成サービスを利用すると、this compoundに迅速にアクセスできます。
工業生産方法:: this compoundの大規模工業生産方法に関する情報は限られています。通常、製薬会社や研究機関は、商業生産のための独自のプロセスを開発しています。
化学反応の分析
APS-2-79は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で使用される一般的な試薬や条件は明示的に文書化されていません。これらの反応から生成される主要な生成物は明らかにされていません。
4. 科学研究への応用
This compoundは、複数の科学分野で応用されています。
化学: 研究者は、キナーゼやその他の細胞成分との相互作用を研究しています。
生物学: this compoundは、シグナル伝達経路と細胞応答の理解に役立ちます。
医学: 特にがん治療において、治療薬としての可能性を調査しています。
産業: まだ広く使用されていませんが、this compoundは、将来、創薬で応用される可能性があります。
類似化合物との比較
残念ながら、特定の類似化合物は明示的にリストされていません。APS-2-79の独自性は、KSR依存性作用機序にあり、他のMEK阻害剤とは区別されます。
特性
IUPAC Name |
6,7-dimethoxy-N-(2-methyl-4-phenoxyphenyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O3/c1-15-11-17(29-16-7-5-4-6-8-16)9-10-19(15)26-23-18-12-21(27-2)22(28-3)13-20(18)24-14-25-23/h4-14H,1-3H3,(H,24,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZLFZZBGBOPJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)NC3=NC=NC4=CC(=C(C=C43)OC)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
